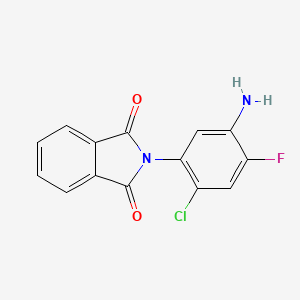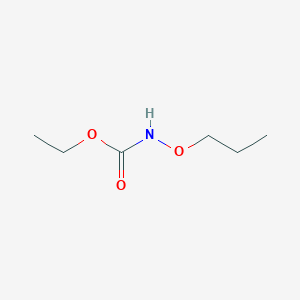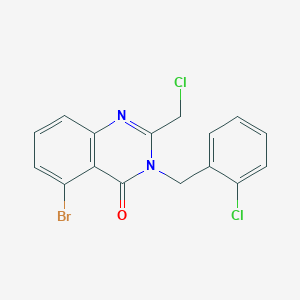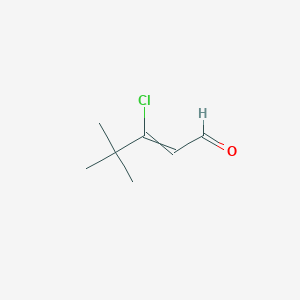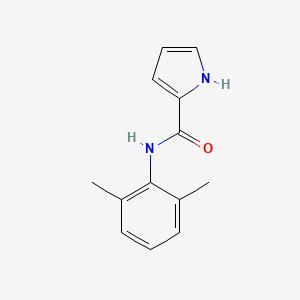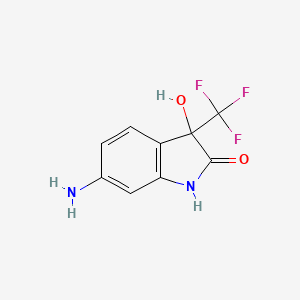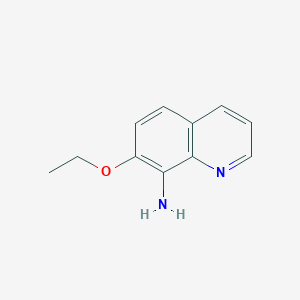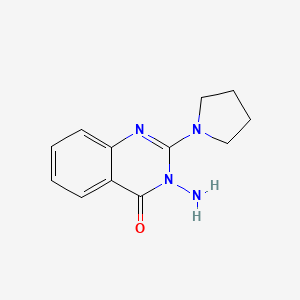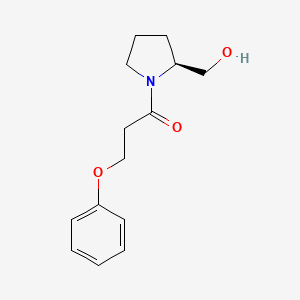![molecular formula C12H12FN3 B8501612 N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine](/img/structure/B8501612.png)
N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of a pyridine ring, which is further substituted with two amino groups at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine typically involves the introduction of a fluorobenzyl group to a pyridine ring followed by the substitution of amino groups. One common method is the nucleophilic substitution reaction, where a fluorobenzyl halide reacts with pyridine-3,4-diamine under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
化学反应分析
Types of Reactions
N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
科学研究应用
N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
相似化合物的比较
Similar Compounds
- N2-(2-Fluorobenzyl)pyridine-2,5-diamine
- N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
- N,N’-DI-PYRIDIN-2-YL-BENZENE-1,2-DIAMINE
Uniqueness
N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine is unique due to the specific positioning of the fluorobenzyl group and the amino groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H12FN3 |
|---|---|
分子量 |
217.24 g/mol |
IUPAC 名称 |
4-N-[(4-fluorophenyl)methyl]pyridine-3,4-diamine |
InChI |
InChI=1S/C12H12FN3/c13-10-3-1-9(2-4-10)7-16-12-5-6-15-8-11(12)14/h1-6,8H,7,14H2,(H,15,16) |
InChI 键 |
GIPJGBJOWVNTDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNC2=C(C=NC=C2)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


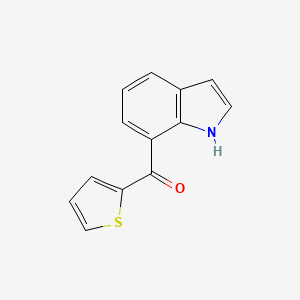
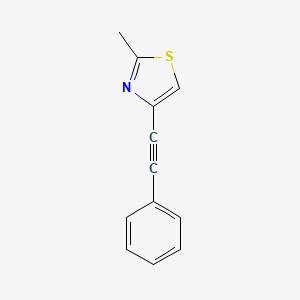
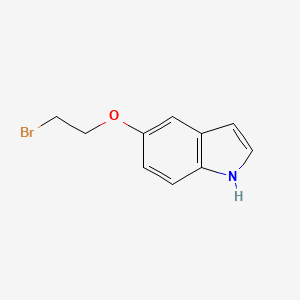
![N-(2,6-Diethylphenyl)-N'-[(ethylamino)iminomethyl]urea](/img/structure/B8501558.png)
